Cas no 122-37-2 (4-Hydroxydiphenylamine)

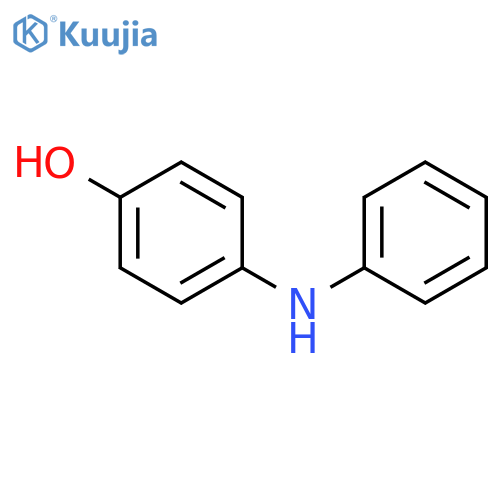

4-Hydroxydiphenylamine structure

商品名:4-Hydroxydiphenylamine

4-Hydroxydiphenylamine 化学的及び物理的性質

名前と識別子

-

- 4-(Phenylamino)phenol

- 4-ANILINO-1-HYDROXYBENZENE

- 4-ANILINOPHENO

- 4-HYDROXYDIPHENYLAMINE

- 4-(N-PHENYLAMINO)PHENOL

- P-ANILINOPHENOL

- P-HYDROXYDIPHENYLAMINE

- 4-(phenylamino)-pheno

- 4-hydroxy-diphenylamin

- Diphenylamine, 4-hydroxy-

- N-Phenyl-p-aminophenol

- p-(Phenylamino)phenol

- p-anilino-pheno

- para-Hydroxydifenylamin

- Phenol, p-anilino-

- Phenol,4-(phenylamino)-

- Phenyl-p-aminophenol

- p-Hydroxydifenylamin

- p-Oxydiphenylamine

- VTI 1

- 4-anilinophenol

- 4-(phenylamino)-phenol

- PARA-ANILINOPHENOL

- 4-Oxydiphenylamine

- vti1

- Phenol, 4-(phenylamino)-

- 4-Phenylaminophenol

- p-Hydroxydifenylamin [Czech]

- 4-Hydroxy diphenylamine

- para-Hydroxydifenylamin [Czech]

- P-ANILINO-PHENOL

- 4-(phenylam

- NSC1543

- KG-0220

- 4-Hydroxy-N-phenylaniline

- IFLab1_000035

- BRN 0511942

- A0470

- AYK489T98N

- UNII-AYK489T98N

- W-108432

- NCGC00255497-01

- N-(4-hydroxyphenyl)aniline

- Tox21_301986

- InChI=1/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14

- HMS1412B13

- DTXSID5037739

- Oprea1_025350

- NSC 1543

- AKOS000119655

- A804883

- Z104476020

- CHEMBL1885160

- IDI1_008254

- CS-0130524

- CAS-122-37-2

- EN300-19905

- NCGC00164228-01

- p-hydroxyldiphenylamine

- HYDROXYDIPHENYLAMINE, 4-

- EINECS 204-538-9

- AC-11457

- Q27274191

- DTXCID3017739

- AI3-16911

- 4-hydrox-phenylaniline

- AMINE,DIPHENYL,4-HYDROXY

- I10247

- 4-(Phenylamino)phenol, 9CI

- FT-0618711

- 4-hydroxy-diphenylamine

- NS00010738

- 4-hydroxy-N-phenyl-aniline

- NSC-1543

- SCHEMBL92754

- 122-37-2

- MFCD00020142

- WLN: QR DMR

- BBL034673

- HY-W088320

- . 4-(Phenylamino)phenol

- ALBB-033835

- STL417223

- 4-13-00-01052 (Beilstein Handbook Reference)

- 4-Hydroxydiphenylamine

-

- MDL: MFCD00020142

- インチ: 1S/C12H11NO/c14-12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13-14H

- InChIKey: JTTMYKSFKOOQLP-UHFFFAOYSA-N

- ほほえんだ: O([H])C1C([H])=C([H])C(=C([H])C=1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 511942

計算された属性

- せいみつぶんしりょう: 185.08400

- どういたいしつりょう: 185.084

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 4

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 32.299

じっけんとくせい

- 色と性状: 一般的な製品は赤褐色の鋳型であり、精製製品はオレンジ色である

- 密度みつど: 1.0936 (rough estimate)

- ゆうかいてん: 70.0 to 78.0 deg-C

- ふってん: 165°C/2mmHg(lit.)

- フラッシュポイント: 209°C

- 屈折率: 1.5300 (estimate)

- PSA: 32.26000

- LogP: 3.20880

- ようかいせい: エタノール、エーテル、アセトン、トリクロロメタン、ベンゼンに溶けやすく、水、希アルカリ、無機酸に微溶解する。

4-Hydroxydiphenylamine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H303-H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312

- 危険物輸送番号:UN2811

- 危険カテゴリコード: R 37/38:気道と皮膚に刺激性がある。

- セキュリティの説明: S26-S36/37/39-S36/39

- RTECS番号:SJ6950000

-

危険物標識:

- 危険レベル:6.1

- 危険レベル:6.1

- 包装グループ:III

- 包装等級:III

- リスク用語:R37/38; R41

- セキュリティ用語:6.1

- 包装カテゴリ:III

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

- TSCA:Yes

4-Hydroxydiphenylamine 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-Hydroxydiphenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H941750-10g |

4-Hydroxydiphenylamine |

122-37-2 | 10g |

$173.00 | 2023-05-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201164-25g |

4-Hydroxydiphenylamine |

122-37-2 | 98% | 25g |

¥339.00 | 2024-08-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0470-25G |

4-Hydroxydiphenylamine |

122-37-2 | >98.0%(T)(HPLC) | 25g |

¥250.00 | 2024-04-18 | |

| eNovation Chemicals LLC | D502633-100g |

4-(PhenylaMino)phenol |

122-37-2 | 97% | 100g |

$212 | 2024-05-24 | |

| Apollo Scientific | OR936320-25g |

4-Hydroxydiphenylamine |

122-37-2 | 0.98 | 25g |

£32.00 | 2025-02-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H849359-25g |

4-Hydroxydiphenylamine |

122-37-2 | 98% | 25g |

¥398.00 | 2022-01-10 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ER059-100g |

4-Hydroxydiphenylamine |

122-37-2 | 98.0%(LC&T) | 100g |

¥1271.0 | 2022-05-30 | |

| TRC | H941750-100g |

4-Hydroxydiphenylamine |

122-37-2 | 100g |

$861.00 | 2023-05-18 | ||

| abcr | AB136899-25 g |

4-Hydroxydiphenylamine, 95%; . |

122-37-2 | 95% | 25 g |

€69.40 | 2023-07-20 | |

| Enamine | EN300-19905-10.0g |

4-(phenylamino)phenol |

122-37-2 | 95.0% | 10.0g |

$45.0 | 2025-03-21 |

4-Hydroxydiphenylamine 関連文献

-

Vanya B. Kurteva,Lubomir A. Lubenov,Daniela V. Antonova RSC Adv. 2014 4 175

-

Christina K. Remucal,Matthew Ginder-Vogel Environ. Sci.: Processes Impacts 2014 16 1247

-

3. Benzoquinone imines. Part VII. The mechanism and kinetics of the reaction of p-benzoquinone di-imines with monohydric phenols and the ultraviolet, infrared, and nuclear magnetic resonance spectra of the resulting indoanilinesJohn F. Corbett J. Chem. Soc. B 1970 1418

122-37-2 (4-Hydroxydiphenylamine) 関連製品

- 150-75-4(4-(Methylamino)phenol)

- 14703-69-6(3-(Methylamino)phenol)

- 1752-24-5(4,4'-Iminodiphenol)

- 101-18-8(3-Hydroxydiphenylamine)

- 93-45-8(Phenol,4-(2-naphthalenylamino)-)

- 65461-91-8(3,3'-Dihydroxydiphenylamine)

- 619-60-3(4-(Dimethylamino)phenol)

- 25069-86-7(Phenol, 4-(diphenylamino)-)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 55290-64-7(Dimethipin)

推奨される供給者

Amadis Chemical Company Limited

(CAS:122-37-2)4-Hydroxydiphenylamine

清らかである:99%

はかる:500g

価格 ($):318.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:122-37-2)4-Hydroxydiphenylamine, ≥ 95.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ